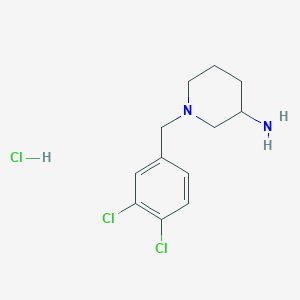

1-(3,4-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride

Description

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c13-11-4-3-9(6-12(11)14)7-16-5-1-2-10(15)8-16;/h3-4,6,10H,1-2,5,7-8,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIOJVBPTATZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

Reductive amination offers a direct route to secondary amines by condensing a primary amine with a carbonyl compound, followed by reduction. For 1-(3,4-dichloro-benzyl)-piperidin-3-ylamine hydrochloride, piperidin-3-amine reacts with 3,4-dichlorobenzaldehyde to form an imine intermediate, which is subsequently reduced to the target amine. Sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂/Pd-C) are standard reducing agents.

The reaction proceeds optimally at room temperature, with yields influenced by the stoichiometric ratio of aldehyde to amine. Excess aldehyde (1.2–1.5 equivalents) ensures complete conversion, while methanol or ethanol as solvents enhance solubility. Post-reduction, the free base is precipitated and converted to the hydrochloride salt via HCl gas or aqueous HCl in ethyl acetate, achieving >95% purity.

Optimization and Challenges

Critical parameters include pH control during imine formation and exclusion of moisture to prevent aldehyde hydration. A study comparing NaBH₄ and NaBH₃CN revealed that the latter, though more selective, requires anhydrous conditions and elevates costs. Scaling this method to multi-kilogram production necessitates efficient stirring and controlled HCl addition to avoid localized acidification, which can degrade the product.

Alkylation of Piperidin-3-amine

Nucleophilic Substitution Approach

Alkylation employs 3,4-dichlorobenzyl chloride as the electrophile, reacting with piperidin-3-amine in the presence of a base. Sodium bicarbonate (NaHCO₃) in tert-butanol is preferred, as it minimizes side reactions like over-alkylation. The reaction mechanism involves deprotonation of the amine, enhancing nucleophilicity for SN2 displacement on the benzyl chloride.

Typical conditions include refluxing tert-butanol at 80–85°C for 12–16 hours, yielding 80–85% of the secondary amine. Post-reaction, the mixture is filtered to remove NaCl byproduct, and the solvent is evaporated under vacuum. The residue is dissolved in ethyl acetate, treated with HCl gas, and crystallized to isolate the hydrochloride salt.

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but complicate purification due to high boiling points. Tert-butanol balances reactivity and ease of removal, while NaHCO₃ avoids vigorous exotherms associated with stronger bases like NaOH. Trials with triethylamine (Et₃N) showed faster kinetics but increased quaternary ammonium salt formation, reducing yield by 10–15%.

Catalytic Amination Using Solid Supports

Alumina-Mediated Alkylation

Basic alumina (Al₂O₃) catalyzes the alkylation of amines by activating the electrophile and scavenging HCl in situ. This method, adapted from phenylpiperazine syntheses, enables reactions at lower temperatures (70–80°C) and shorter durations (6–8 hours). A mixture of piperidin-3-amine, 3,4-dichlorobenzyl chloride, and alumina in toluene achieves 85–90% conversion, with the catalyst filtered post-reaction.

Advantages Over Traditional Methods

Alumina eliminates the need for external bases, streamlining purification. The absence of aqueous workups reduces hydrolysis risks, particularly for moisture-sensitive benzyl chlorides. However, catalyst recycling studies indicate a 10% activity loss per cycle, necessitating fresh batches for large-scale runs.

Purification and Crystallization

HCl Salt Formation

The free base is dissolved in ethyl acetate or methanol, and HCl gas is bubbled through the solution until pH ≈ 2. Crystallization at 0–5°C yields needle-like crystals, which are washed with cold diethyl ether to remove residual solvent. This step ensures >99% purity, as confirmed by HPLC.

Recrystallization Solvents

Methanol-water mixtures (4:1 v/v) optimize crystal morphology and purity. A patent-pending method employs ammonia-methanol solutions to dissolve impurities, followed by acetic acid-induced crystallization, reducing piperidinyl phenol impurities to <0.02%.

Analytical Characterization

HPLC Purity Profiling

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) detects impurities at 254 nm. The target compound elutes at 8.2 minutes, with total impurities <0.1% under optimized conditions.

Powder X-Ray Diffraction (PXRD)

PXRD analysis confirms crystalline structure, with characteristic peaks at 2θ = 12.4°, 15.8°, and 24.6°. Amorphous byproducts, if present, lack defined peaks and are removed via solvent annealing.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scale-Up Feasibility |

|---|---|---|---|---|

| Reductive Amination | NaBH₄, MeOH, rt | 75% | 98% | Moderate |

| Alkylation | NaHCO₃, tert-butanol, 80°C | 85% | 99.5% | High |

| Catalytic Amination | Al₂O₃, toluene, 70°C | 90% | 98.5% | Moderate |

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the amine group or the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, resulting in changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the compound with structurally similar piperidine derivatives, focusing on substitution patterns, physicochemical properties, and research relevance.

Substitution Patterns and Molecular Properties

Key analogs differ in the position/number of chlorine atoms on the benzyl group and modifications to the piperidine ring.

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula similarity to the 4-chloro analog.

Key Observations:

- Chlorine Position: The 3,4-dichloro substitution in the target compound increases steric bulk and lipophilicity compared to the mono-substituted 4-chloro analog (261.19 g/mol vs. ~287.2 g/mol). This may enhance membrane permeability but reduce aqueous solubility .

- Piperidine Ring Modifications : Analogs with the amine group at the 4-position of the piperidine ring (e.g., 1-(2,6-dichloro-benzyl)-piperidin-4-ylamine HCl) may exhibit altered binding affinities due to spatial orientation differences .

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The dichloro substitution pattern may enhance binding to targets requiring hydrophobic interactions, but systematic SAR studies are lacking in public literature.

- Synthetic Challenges : The discontinued status of these compounds may reflect synthetic complexity or instability under standard storage conditions .

- Data Gaps : Melting points, solubility, and in vitro/in vivo data are absent in available evidence, limiting direct pharmacological comparisons.

Biological Activity

1-(3,4-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanism of action, and applications in various fields, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine derivatives under basic conditions, followed by acidification to form the hydrochloride salt. The general reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in critical signaling pathways. Notably, it may act as an inhibitor of Janus kinases (JAKs), which are pivotal in inflammatory and autoimmune responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains by inhibiting bacterial enzymes essential for their survival and proliferation.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines by interfering with kinase signaling pathways. For example, it has shown activity against murine leukemia cell lines and other cancer models .

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been studied for its ability to inhibit phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cell growth and survival pathways. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Data Table: Biological Activities Summary

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against common bacterial pathogens. Results showed a significant reduction in bacterial load in treated samples compared to controls, indicating its potential as a therapeutic agent for bacterial infections.

- Cancer Research : In a murine model of leukemia, administration of the compound resulted in a notable decrease in tumor size and an increase in apoptosis markers within the tumor tissue. These findings suggest that the compound could be further developed as a treatment for certain types of cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride, and how can structural purity be confirmed?

- Synthesis : A common approach involves reductive amination between 3,4-dichlorobenzaldehyde and piperidin-3-ylamine, followed by HCl salt formation to enhance solubility. Key steps include protecting group strategies for the amine and purification via recrystallization or column chromatography .

- Structural Confirmation : Use -NMR and -NMR to verify the piperidine ring, benzyl group, and amine proton environments. Mass spectrometry (HRMS or LC-MS) confirms molecular weight. Purity can be assessed via HPLC (>98% by area under the curve) .

Q. How does the hydrochloride salt form influence physicochemical properties relevant to experimental design?

- The hydrochloride salt improves aqueous solubility, enabling use in biological assays (e.g., receptor binding studies). Stability studies (TGA/DSC) should be conducted to assess hygroscopicity and thermal degradation thresholds. Solubility profiles in DMSO, PBS, and ethanol are critical for in vitro dosing .

Q. What analytical techniques are essential for characterizing batch-to-batch variability in this compound?

- Quality Control : Combine HPLC for purity, Karl Fischer titration for water content, and XRPD to detect polymorphic variations. ICP-MS can screen for heavy metal contaminants from synthetic intermediates .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error in catalyst selection (e.g., Pd/C vs. Raney Ni for hydrogenation). Machine learning tools, like those used in ICReDD’s reaction design platform, can analyze experimental data to refine reaction conditions (temperature, solvent polarity) for higher yields .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar piperidine derivatives?

- Case Study : Compare binding affinities of this compound with its 2,6-dichloro analog . Use radioligand displacement assays (e.g., -labeled ligands) to quantify receptor selectivity. Molecular docking simulations (AutoDock Vina) can explain positional isomer effects on target engagement. Contradictions may arise from differences in assay pH or cell membrane permeability .

Q. How do substitution patterns on the benzyl group impact metabolic stability in preclinical studies?

- Metabolism Analysis : Incubate the compound with liver microsomes (human/rat) and use LC-MS/MS to identify oxidative metabolites (e.g., CYP450-mediated dechlorination). The 3,4-dichloro substitution may reduce first-pass metabolism compared to mono-chloro analogs, as halogens at adjacent positions sterically hinder enzyme access .

Q. What in vitro assays are recommended to evaluate its potential as a serotonin receptor modulator?

- Assay Design :

- Primary Screening : Radioligand competition assays at 5-HT, 5-HT, and 5-HT receptors (IC determination).

- Functional Activity : cAMP accumulation or calcium flux assays to assess agonist/antagonist behavior.

- Selectivity Profiling : Counter-screening against adrenergic (α, β) and dopaminergic (D) receptors .

Methodological Considerations

- Contradictory Data : Always cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics alongside functional assays).

- Structural Analogues : Reference compounds like 1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride (CAS 1261230-57-2) provide comparative insights into structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.